molecular formula C32H44N8O7 B14194753 Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine CAS No. 918424-38-1

Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine

Katalognummer: B14194753
CAS-Nummer: 918424-38-1
Molekulargewicht: 652.7 g/mol
InChI-Schlüssel: QSUUHDZPXLKYLO-CPHHOOCTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine is a peptide composed of six amino acids: glycine, proline, phenylalanine, proline, histidine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like histidine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:

    Enzyme Inhibition: The peptide can bind to and inhibit the activity of certain enzymes.

    Receptor Binding: It may interact with cell surface receptors, triggering intracellular signaling cascades.

    Protein-Protein Interactions: The peptide can modulate interactions between proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Eigenschaften

CAS-Nummer

918424-38-1

Molekularformel

C32H44N8O7

Molekulargewicht

652.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C32H44N8O7/c1-19(2)27(32(46)47)38-28(42)22(15-21-17-34-18-35-21)36-30(44)25-11-7-13-40(25)31(45)23(14-20-8-4-3-5-9-20)37-29(43)24-10-6-12-39(24)26(41)16-33/h3-5,8-9,17-19,22-25,27H,6-7,10-16,33H2,1-2H3,(H,34,35)(H,36,44)(H,37,43)(H,38,42)(H,46,47)/t22-,23-,24-,25-,27-/m0/s1

InChI-Schlüssel

QSUUHDZPXLKYLO-CPHHOOCTSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)CN

Kanonische SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.